molecular formula C8H8BrFO B6358252 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene CAS No. 1536714-74-5

1-Bromo-3-fluoro-4-methoxy-2-methylbenzene

Cat. No.: B6358252
CAS No.: 1536714-74-5
M. Wt: 219.05 g/mol
InChI Key: IGBLRMMARKVIRO-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-methoxy-2-methylbenzene: is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . This compound belongs to the class of halogenated benzenes, which are benzene rings substituted with halogen atoms. It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene can be synthesized through various synthetic routes. One common method involves the bromination of 3-fluoro-4-methoxy-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be substituted by electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Electrophiles such as nitronium ions (NO2+) or sulfonium ions (SO3H+) in the presence of catalysts like aluminum chloride (AlCl3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-amino-3-fluoro-4-methoxy-2-methylbenzene.

    Electrophilic Substitution: Formation of nitro or sulfonated derivatives.

    Oxidation and Reduction: Formation of hydroxylated or dehalogenated derivatives.

Scientific Research Applications

1-Bromo-3-fluoro-4-methoxy-2-methylbenzene has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: Utilized in the study of biological pathways and interactions. It can be used to modify biomolecules and study their functions.

    Medicine: Investigated for its potential therapeutic properties. It may be used in drug discovery and development for targeting specific biological pathways.

    Industry: Employed in the production of specialty chemicals and materials. It can be used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and functional groups allows it to form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or alteration of gene expression.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific arrangement of its substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the methoxy and methyl groups, imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interactions, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-3-fluoro-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBLRMMARKVIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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